(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine
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Overview
Description
®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a compound known for its unique chemical structure and properties It contains trifluoromethyl groups, which are known to impart significant stability and lipophilicity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine typically involves the trifluoromethylation of secondary amines. One common method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds, making them useful in various chemical applications.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its unique structure allows it to interact with proteins and enzymes, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is investigated for its potential therapeutic applications. Its stability and lipophilicity make it a promising candidate for drug development, particularly in the design of drugs that target specific molecular pathways.
Industry
In industry, this compound is used in the development of materials with enhanced properties. Its trifluoromethyl groups contribute to the stability and performance of industrial products, such as coatings and polymers.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with molecular targets such as proteins and enzymes. The trifluoromethyl groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated amines and perfluoroalkyl amines. These compounds share the trifluoromethyl groups, which impart similar properties such as stability and lipophilicity.
Uniqueness
®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is unique due to its specific combination of trifluoromethyl groups and the phenylethylamine structure. This combination provides a distinct set of properties that make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C18H17F6N |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine |
InChI |
InChI=1S/C18H17F6N/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24/h3-12,25H,1-2H3/t11-,12+/m0/s1 |
InChI Key |
OHYNAAXWPNIVOJ-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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